molecular formula C20H25N3O3 B6980989 1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Cat. No.: B6980989
M. Wt: 355.4 g/mol
InChI Key: BLZRBZGDDFBXIY-UHFFFAOYSA-N
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Description

1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(3-methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-17-13-16(20(17)8-5-9-20)23-19(24)22-15(18-21-10-11-26-18)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,15-17H,5,8-9,12-13H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRBZGDDFBXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)NC(=O)NC(CC3=CC=CC=C3)C4=NC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Formation of the Urea Derivative: The final step involves the reaction of the spirocyclic intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3-Methoxyspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyspiro[3.3]heptan-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea: can be compared with other urea derivatives that have similar structural features and biological activities.

Uniqueness

  • The unique spirocyclic structure and the presence of the oxazole ring make this compound distinct from other urea derivatives. These structural features may contribute to its specific biological activities and potential therapeutic applications.

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